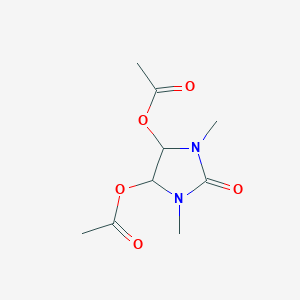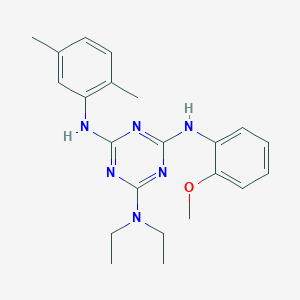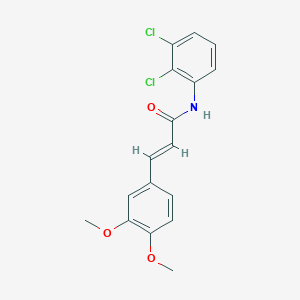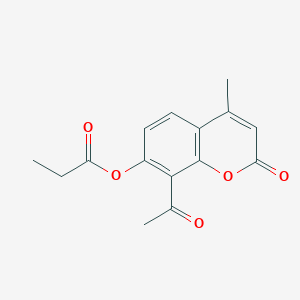
1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(ACETYLOXY)-1,3-DIMETHYL-2-OXOIMIDAZOLIDIN-4-YL ACETATE is an organic compound characterized by the presence of an acetyloxy group
Preparation Methods
The synthesis of 5-(ACETYLOXY)-1,3-DIMETHYL-2-OXOIMIDAZOLIDIN-4-YL ACETATE can be achieved through several synthetic routes. One common method involves the acetylation of an alcohol functionality using reagents such as acetyl chloride in the presence of a base like triethylamine, or acetic anhydride with a catalyst such as pyridine . Industrial production methods may involve large-scale acetylation processes using similar reagents and conditions, optimized for efficiency and yield.
Chemical Reactions Analysis
5-(ACETYLOXY)-1,3-DIMETHYL-2-OXOIMIDAZOLIDIN-4-YL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(ACETYLOXY)-1,3-DIMETHYL-2-OXOIMIDAZOLIDIN-4-YL ACETATE involves its interaction with molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular functions and pathways .
Comparison with Similar Compounds
5-(ACETYLOXY)-1,3-DIMETHYL-2-OXOIMIDAZOLIDIN-4-YL ACETATE can be compared with other similar compounds, such as:
Acetic acid derivatives: These compounds share the acetyloxy group and exhibit similar chemical reactivity.
Indole derivatives: These compounds have diverse biological activities and are used in various scientific research applications.
Boron reagents: Used in Suzuki–Miyaura coupling reactions, these compounds have different functional groups but are similarly employed in organic synthesis.
The uniqueness of 5-(ACETYLOXY)-1,3-DIMETHYL-2-OXOIMIDAZOLIDIN-4-YL ACETATE lies in its specific structure and the presence of the acetyloxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N2O5 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
(5-acetyloxy-1,3-dimethyl-2-oxoimidazolidin-4-yl) acetate |
InChI |
InChI=1S/C9H14N2O5/c1-5(12)15-7-8(16-6(2)13)11(4)9(14)10(7)3/h7-8H,1-4H3 |
InChI Key |
CJPKVVXKFYKNAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(N(C(=O)N1C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Methoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol](/img/structure/B15009499.png)

![4H-Cyclopenta[b]thiophene-3-carboxylic acid, 5,6-dihydro-2-[[2,2,2-trifluoro-1-[(1-oxopropyl)amino]-1-(trifluoromethyl)ethyl]amino]-, methyl ester](/img/structure/B15009508.png)
![2-chloro-5-[(4Z)-4-(2,4-dichlorobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B15009524.png)
![2-fluoro-N-[(E)-(4-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B15009528.png)
![2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}acetamide](/img/structure/B15009536.png)
![(2E)-3-[4-(benzyloxy)-3-bromophenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B15009539.png)
methanone](/img/structure/B15009545.png)


![5-iodo-1-methyl-N'-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B15009557.png)
![ethyl N-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(3-methylphenyl)carbamoyl]-3,3,3-trifluoro-2-methoxyalaninate](/img/structure/B15009561.png)
![propan-2-yl 2-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15009569.png)
![Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B15009571.png)
